3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-4-fluorobenzyl ether moiety. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-[(2-Chloro-4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 3-[(2-methoxy-4-fluorobenzyl)oxy]benzaldehyde.
Scientific Research Applications
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 3-Chloro-4-fluorobenzaldehyde
Uniqueness
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research for studying structure-activity relationships and developing new compounds with desired properties .
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBATYTBQYKAONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409116 |
Source
|
Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-49-6 |
Source
|
Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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